2-(Naphthalen-1-yl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone
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Overview
Description
2-(NAPHTHALEN-1-YL)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a naphthalene ring, a pyridine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(NAPHTHALEN-1-YL)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the ethanone group.
Pyridine Derivative Preparation: The pyridine ring is prepared with an ethyl group at the 2-position.
Piperazine Ring Formation: The piperazine ring is synthesized and functionalized to introduce the ethyl group at the 4-position.
Coupling Reactions: The naphthalene derivative, pyridine derivative, and piperazine derivative are coupled under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction temperatures, and purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(NAPHTHALEN-1-YL)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using halogenating agents and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(NAPHTHALEN-1-YL)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(NAPHTHALEN-1-YL)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-(NAPHTHALEN-1-YL)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE shares structural similarities with other compounds containing naphthalene, pyridine, and piperazine rings.
N-(Pyridin-2-yl)amides: These compounds also feature a pyridine ring and have been studied for their medicinal properties.
3-Bromoimidazo[1,2-a]pyridines: These compounds contain a pyridine ring and have applications in medicinal chemistry.
Uniqueness
The uniqueness of 2-(NAPHTHALEN-1-YL)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H25N3O |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-naphthalen-1-yl-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C23H25N3O/c27-23(18-20-8-5-7-19-6-1-2-10-22(19)20)26-16-14-25(15-17-26)13-11-21-9-3-4-12-24-21/h1-10,12H,11,13-18H2 |
InChI Key |
ZCXOJYDZZDBTBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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